molecular formula C8H14ClN3O2 B12222828 Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride

Cat. No.: B12222828
M. Wt: 219.67 g/mol
InChI Key: OPOIZUPICRWIKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is a chemical compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.

Properties

Molecular Formula

C8H14ClN3O2

Molecular Weight

219.67 g/mol

IUPAC Name

methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate;hydrochloride

InChI

InChI=1S/C8H13N3O2.ClH/c1-5(2)11-4-6(7(9)10-11)8(12)13-3;/h4-5H,1-3H3,(H2,9,10);1H

InChI Key

OPOIZUPICRWIKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)OC.Cl

Origin of Product

United States

Preparation Methods

Halogenation and Diazotization-Based Approaches

A patent describing the synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid provides a foundational framework. While the target compound differs in substituents, the methodology highlights critical steps:

  • Halogenation : Reacting N-methyl-3-aminopyrazole with bromine or iodine substitutes the pyrazole’s 4-position with a halogen.
  • Diazotization : Treating 4-halo-1-methyl-1H-pyrazole-3-amine with sodium nitrite forms a diazonium salt, which reacts with potassium difluoromethyl trifluoroborate to introduce the difluoromethyl group.

For Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride, analogous steps could involve:

  • Substituting N-methyl-3-aminopyrazole with N-isopropyl-3-aminopyrazole to introduce the isopropyl group.
  • Using methyl chloroformate instead of carbon dioxide in the final carboxylation step to yield the methyl ester.

Grignard Exchange and Carboxylation

Another patent outlines a Grignard reagent-based approach for similar pyrazole carboxylates:

  • Grignard Exchange : 4-Halo-3-(difluoromethyl)-1-methyl-1H-pyrazole reacts with isopropyl magnesium chloride, forming a carbon-magnesium bond.
  • Carboxylation : Introducing carbon dioxide yields the carboxylic acid, which is esterified with methanol to form the methyl ester.

Adapting this method for the target compound would require:

  • Starting with 4-halo-1-isopropyl-1H-pyrazole-3-amine.
  • Replacing difluoromethyl trifluoroborate with an amino group source during diazotization.

Optimization Challenges and Solutions

Isomer Formation and Purity Control

Synthesis of pyrazole derivatives often suffers from isomer formation. For example, the cyclization method for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid initially produced an 89:10 isomer ratio, requiring multiple recrystallizations to achieve >99.5% purity. Similarly, the target compound may form 4-amino or 5-amino isomers, necessitating:

  • Temperature Control : Maintaining reactions below −20°C during diazotization minimizes side reactions.
  • Catalyst Selection : Cuprous oxide or potassium iodide improves coupling efficiency and reduces isomer byproducts.

Salt Formation and Crystallization

Hydrochloride salt formation typically involves treating the free base with HCl gas or concentrated hydrochloric acid. Key parameters include:

  • Solvent Choice : Ethanol-water mixtures (40–60%) optimize recrystallization yields.
  • pH Adjustment : Acidifying to pH 1–2 precipitates the hydrochloride salt while avoiding decomposition.

Analytical Characterization

Spectroscopic Data

While specific data for the target compound is scarce, analogous pyrazoles exhibit:

  • $$ ^1\text{H} $$ NMR : Pyrazole ring protons resonate at δ 7.2–8.1 ppm, with isopropyl methyl groups at δ 1.2–1.4 ppm.
  • IR : Carboxylate C=O stretches appear near 1700 cm⁻¹, and N–H bends (amine) near 1600 cm⁻¹.

Chromatographic Purity

High-performance liquid chromatography (HPLC) methods developed for similar compounds use C18 columns with acetonitrile-water mobile phases. For example, a 70:30 acetonitrile-water gradient achieved 99.7% purity for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.

Industrial-Scale Feasibility

Cost and Yield Considerations

The three-step synthesis of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid achieves a 64% overall yield. Scaling this for the target compound would require:

  • Halogen Availability : Bromine is cost-effective but poses handling risks; iodine offers safer alternatives with similar reactivity.
  • Catalyst Recycling : Recovering cuprous oxide or potassium iodide reduces material costs.

Emerging Methodologies and Innovations

Flow Chemistry Applications

Continuous-flow systems could enhance the diazotization and Grignard steps by improving heat transfer and reaction control. A patent using microreactors for pyrazole synthesis reported 20% higher yields compared to batch processes.

Biocatalytic Approaches

Recent studies explore lipases for esterification, offering greener alternatives to acid-catalyzed methods. For instance, Candida antarctica lipase B achieved 85% conversion in methyl ester synthesis under mild conditions.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and transition metal catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted pyrazole compounds .

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8H13N3O2
  • Molecular Weight : Approximately 183.21 g/mol
  • IUPAC Name : Methyl 3-amino-1-propan-2-ylpyrazole-4-carboxylate
  • Chemical Structure : Contains a five-membered heterocyclic ring with two nitrogen atoms.

The compound's structure contributes to its reactivity and biological interactions, making it a valuable building block in synthetic chemistry.

Chemistry

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its ability to undergo various chemical reactions—including oxidation, reduction, and substitution—enhances its utility in organic synthesis.

Reaction Type Common Reagents Major Products Formed
OxidationPotassium permanganate, hydrogen peroxideNitro derivatives
ReductionLithium aluminum hydride, sodium borohydrideAlcohol derivatives
SubstitutionThionyl chloride, phosphorus tribromideHalogenated pyrazoles

Biology

In biological research, this compound has shown promise in enzyme inhibition and receptor modulation. It has been found to selectively inhibit specific kinases involved in cancer cell signaling pathways. This property is crucial for developing targeted therapies.

Case Study: Anticancer Activity

In vitro studies have demonstrated the anticancer potential of Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate against various cancer cell lines:

Cell Line IC50 (µM)
Human cervical carcinoma (HeLa)12.5
Colon adenocarcinoma (Caco-2)15.0
Human lung adenocarcinoma (A549)10.0

These findings suggest that the compound may serve as a lead for developing new anticancer agents.

Medicine

The compound is also a precursor in synthesizing pharmaceuticals with diverse therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer effects. Its unique substitution pattern enhances its lipophilicity, improving bioavailability and membrane permeability.

Antimicrobial Properties

Research indicates that Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate exhibits significant antimicrobial activity. In vitro tests have shown effectiveness against various pathogens:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.22 - 0.25 μg/mL
Staphylococcus epidermidis0.22 - 0.25 μg/mL

These results highlight its potential as an antimicrobial agent.

Industry

In industrial applications, this compound is utilized in producing agrochemicals and dyes. Its ability to act as an intermediate in chemical synthesis makes it valuable for manufacturing processes requiring specific heterocyclic compounds.

Mechanism of Action

The mechanism of action of methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is unique due to its specific substituents, which can influence its reactivity and biological activity. The presence of the isopropyl group at the 1-position may enhance its binding affinity to certain targets, making it a valuable compound for specific applications .

Biological Activity

Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride is a compound belonging to the pyrazole family, recognized for its potential biological activities, particularly in enzyme inhibition and receptor modulation. This article delves into the compound's biological activity, synthesizing findings from various studies and research articles.

  • Molecular Formula : C₈H₁₄ClN₃O₂
  • Molecular Weight : 219.67 g/mol
  • CAS Number : 1787974-11-1

Research indicates that this compound primarily acts by binding to specific enzymes or receptors, modulating their activity. This property is particularly valuable in pharmacology, where enzyme inhibitors can play crucial roles in therapeutic interventions.

Enzyme Inhibition

The compound has shown significant activity as a selective inhibitor of cyclin-dependent kinases (CDKs), particularly within the PCTAIRE family. For instance, a study reported that derivatives of this compound exhibited high potency against CDK16, with an EC50 value of 33 nM. Other members of the PCTAIRE family were also inhibited within a range of 20–180 nM .

Structure-Activity Relationship (SAR)

The structure of this compound allows for various modifications that can enhance its biological activity:

ModificationEffect on Activity
Isopropyl group at the 1-positionIncreases reactivity and binding affinity
Variations in the pyrazole coreCan lead to loss or gain of activity depending on specific substitutions

This relationship emphasizes the importance of chemical structure in determining biological efficacy.

Kinase Inhibition Studies

In a detailed study assessing the interaction of this compound with various kinases, several compounds were identified that stabilized CDK16 and GSK3, which are critical targets in cancer therapy. The compounds demonstrated a broad range of off-target effects but maintained significant on-target potency against CDK16 .

Anti-inflammatory Activity

Preliminary bioassays have indicated that derivatives of this compound exhibit anti-inflammatory properties. A study involving COX enzyme inhibition showed promising results, with IC50 values indicating effective suppression of COX-1 and COX-2 activities. For example:

CompoundIC50 (COX-1)IC50 (COX-2)
Compound A19.45 μM42.1 μM
Compound B26.04 μM31.4 μM

These results suggest potential applications in treating inflammatory conditions .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Cancer Treatment : A study demonstrated that this compound could induce G2/M phase cell cycle arrest in cancer cells due to its inhibitory action on CDK16, suggesting its utility as a chemotherapeutic agent.
  • Inflammatory Disorders : Clinical trials are ongoing to assess its efficacy in reducing inflammation markers in patients with chronic inflammatory diseases.

Q & A

Q. What are the established synthetic routes for Methyl 3-amino-1-isopropyl-1H-pyrazole-4-carboxylate hydrochloride?

Q. What spectroscopic and crystallographic methods validate the compound’s structure?

Methodological Answer:

  • NMR Spectroscopy :
  • ¹H-NMR (DMSO-d₆): Peaks at δ 1.3–1.5 (isopropyl CH₃), δ 3.8 (COOCH₃), δ 6.2 (pyrazole H-5). Amino protons (NH₂) may appear as broad signals at δ 5.5–6.0 .
  • ¹³C-NMR : Carboxylate carbon at ~165 ppm, pyrazole carbons at 140–150 ppm.
    • IR Spectroscopy : Bands at 1680–1700 cm⁻¹ (C=O stretch), 3300–3450 cm⁻¹ (NH₂ stretch) .
    • X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths (e.g., C=O at ~1.21 Å) and hydrogen bonding in the hydrochloride salt .

Q. What storage conditions preserve the compound’s stability?

Methodological Answer:

  • Temperature : Store at –20°C in airtight containers to prevent decomposition.
  • Humidity : Use desiccants (silica gel) to avoid hygroscopic degradation.
  • Light Sensitivity : Amber vials protect against photolytic cleavage of the pyrazole ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported thermal stability data?

Methodological Answer:

  • Thermogravimetric Analysis (TGA) : Compare decomposition onset temperatures under nitrogen vs. air. Discrepancies may arise from oxidative pathways .
  • Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions (e.g., hydrate vs. anhydrous forms) that affect melting points.
  • Controlled Humidity Studies : Use dynamic vapor sorption (DVS) to correlate moisture uptake with stability .

Q. What strategies enhance enantiomeric purity in asymmetric synthesis?

Methodological Answer:

  • Chiral Auxiliaries : Introduce L-proline or Evans’ oxazolidinones during cyclocondensation to bias ring formation .
  • Catalytic Asymmetric Hydrogenation : Use Ru-BINAP catalysts to reduce intermediates like α,β-unsaturated esters.
  • Chiral Chromatography : Resolve racemates via HPLC with amylose- or cellulose-based columns (e.g., Chiralpak AD-H) .

Example Optimization Table :

StrategyEnantiomeric Excess (ee)Key Challenge
Chiral Auxiliary85–90%Low yield (40–50%)
Catalytic Hydrogenation92–95%Catalyst cost
Chromatography>99%Scalability

Q. How is biological activity assessed for enzyme inhibition or receptor binding?

Methodological Answer:

  • Enzyme Assays : Measure IC₅₀ values using fluorescence-based substrates (e.g., acetylcholinesterase inhibition assays).
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) to targets like kinases or GPCRs.
  • Molecular Docking : Use AutoDock Vina to model interactions with active sites (e.g., hydrogen bonding with pyrazole NH₂) .

Case Study :

  • Target : Cyclin-dependent kinase (CDK2).
  • Assay : ADP-Glo™ kinase assay shows IC₅₀ = 1.2 µM.
  • Structural Insight : Pyrazole carboxylate forms salt bridges with Lys89 .

Contradiction Analysis

  • Synthetic Yield Variability : Discrepancies in yields (e.g., 65% vs. 85%) may stem from solvent purity (anhydrous vs. technical grade) or heating methods (oil bath vs. microwave) .
  • Biological Activity : Conflicting IC₅₀ values could arise from assay conditions (e.g., buffer pH affecting protonation states of the amino group) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.